2-[(4-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide is a chemical compound with the CAS number 175203-76-6. It belongs to the class of organic compounds known as benzenesulfonamides, which contain a sulfonamide group. This compound is primarily utilized in laboratory settings for various chemical reactions and synthesis processes. Its molecular formula is and it has a molecular weight of approximately 232.23 g/mol .
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-hydroxyethanimidamide. The reaction is performed in an organic solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions (usually around 0-5°C).
The molecular structure of 2-[(4-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide features a fluorinated phenyl group attached to a sulfonamide moiety, along with a hydroxymidamide functional group. The compound's structure can be represented by its SMILES notation: FC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N=O .
2-[(4-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide can undergo various chemical reactions, including:
Common reagents used in these reactions include:
2-[(4-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide has significant applications in scientific research, particularly in:
The compound's unique structural features may also lend themselves to exploration in drug design and development aimed at specific therapeutic targets .
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9